(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid is a complex organic compound notable for its structural features and potential applications in various scientific fields. This compound incorporates a cyclohexane ring with multiple functional groups, including a benzyloxycarbonyl group, an amino group, and a hydroxy group. Its unique configuration allows it to engage in diverse chemical reactions, making it a valuable subject for study in chemistry, biology, and medicine.
The synthesis of (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid typically involves several steps starting from simpler organic precursors. A common synthetic route includes:
The synthetic routes are optimized for yield and purity, often employing catalysts and controlled conditions to ensure consistency. Techniques such as crystallization and chromatography are typically used for purification of the final product .
The molecular structure of (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid features:
The structural representation can be denoted using SMILES notation: O=C([C@H]1C[C@@H](NC(OCC2=CC=CC=C2)=O)C[C@@H](O)C1)O
.
(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid can undergo various chemical reactions:
The mechanism by which (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors to modulate their activity. The details of these interactions would vary based on the context of use, such as inhibiting or activating certain biochemical pathways .
Relevant data indicate that its physical state and solubility make it suitable for various applications in organic synthesis and biological studies .
(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid has numerous applications:
The compound's unique structural features and reactivity profiles make it an important subject for ongoing research across multiple scientific disciplines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: